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molecular formula C6H7ClN2O3 B8431438 O-(4-nitrophenyl)hydroxylamine hydrochloride

O-(4-nitrophenyl)hydroxylamine hydrochloride

Cat. No. B8431438
M. Wt: 190.58 g/mol
InChI Key: JONPZGWVQCCBIX-UHFFFAOYSA-N
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Patent
US08748636B2

Procedure details

To a solution of 71.2 g of ethyl 4-nitrophenoxyethaneimidoate (0.32 mol) (compound VII) in 925 ml of acetonitrile are added slowly, at 20° C., 35 ml of 37% hydrochloric acid (0.38 mol). The reaction medium is stirred at 20° C. for 2 hours and then filtered, and the O-(4-nitrophenyl)hydroxylamine hydrochloride thus formed is dried at 30° C. in a vacuum oven. With stirring, this hydrochloride is dissolved in a mixture formed from 800 ml of dichloromethane and of a sodium hydroxide solution (16.8 g in 500 ml) and the phases are then allowed to separate by settling. The organic phase is separated out and washed with 500 ml of water. This organic phase is evaporated on a rotary evaporator and the solid obtained is then dried in a vacuum oven.
Name
ethyl 4-nitrophenoxyethaneimidoate
Quantity
71.2 g
Type
reactant
Reaction Step One
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
925 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8]CC(=N)OCC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:17].C(#[N:20])C>>[ClH:17].[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][NH2:20])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
ethyl 4-nitrophenoxyethaneimidoate
Quantity
71.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(OCC)=N)C=C1
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(OCC)=N)C=C1
Name
Quantity
925 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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